molecular formula C13H17N3O2 B4439213 6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione

6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B4439213
M. Wt: 247.29 g/mol
InChI Key: HEPOXDYUMRLWFB-UHFFFAOYSA-N
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Description

6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione is a synthetic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This one-pot reaction is carried out at room temperature using a simple grinding method, which ensures high atom economy and minimal environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and efficient use of reagents, are likely to be employed to ensure sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted quinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and pharmacological properties.

Scientific Research Applications

6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). By inhibiting DAAO, the compound can modulate the levels of d-serine in the brain, which is crucial for the proper functioning of NMDA receptors. This modulation can lead to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a DAAO inhibitor and its applications in medicinal chemistry make it a compound of significant interest.

Properties

IUPAC Name

6-amino-1,4-diethyl-7-methylquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-4-15-10-6-8(3)9(14)7-11(10)16(5-2)13(18)12(15)17/h6-7H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPOXDYUMRLWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)N)N(C(=O)C1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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